molecular formula C17H23NO4 B1419459 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid CAS No. 261777-31-5

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Cat. No. B1419459
M. Wt: 305.4 g/mol
InChI Key: DAYGDJLPGZOFEW-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is often used in the field of organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is a commonly used protective group in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . The piperidine ring in the compound adopts a chair conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Natural and Synthetic Derivatives

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid falls within the category of neo fatty (carboxylic) acids and their derivatives, which have been isolated from various natural sources including plants, algae, fungi, marine invertebrates, and microorganisms. These compounds demonstrate diverse biological activities, making them good prospects for chemical preparations as antioxidants, and for their anticancer, antimicrobial, and antibacterial properties. Additionally, synthetic derivatives containing a tertiary butyl group have shown high activity in these areas. The applications extend to the cosmetic, agronomic, and pharmaceutical industries, underscoring the multifaceted utility of such compounds in scientific research and industrial applications (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

The carboxylic acid functional group is central to the utility of compounds like 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid in biotechnological applications. Carboxylic acids are pivotal as biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae at certain concentrations can pose challenges. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in the engineering of robust strains for improved industrial performance, highlighting the importance of these compounds in the development of sustainable biotechnological processes (Jarboe et al., 2013).

Structure-Related Biological Activity

The structure of carboxylic acids, including derivatives of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, plays a significant role in their biological activity. Studies comparing the effects of structural differences in selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities have revealed that specific structural features, such as the number of hydroxyl groups and conjugated bonds, can significantly influence their bioactivity. Such insights are crucial for the design and synthesis of novel compounds with enhanced biological activities for use in medical and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

The environmental and industrial applications of carboxylic acids, including those related to 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, are vast. Research into the removal of carboxylic acids from aqueous streams through technologies such as liquid-liquid extraction (LLX) is indicative of the importance of these compounds in environmental management and industrial processes. The development of new solvents and regeneration strategies for the efficient recovery of carboxylic acids highlights the ongoing efforts to optimize the use of these compounds in various applications, from bio-based plastics to the treatment of industrial effluents (Sprakel & Schuur, 2019).

Safety And Hazards

The compound can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Future Directions

The compound may be used as a rigid backbone to design the metal-ligating 3 10-helical peptide . This could potentially enhance the design, synthesis, and characterization of dynamically optically inactive 3 10 -helical peptides which possess a metal-chelating ability .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGDJLPGZOFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662856
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

CAS RN

261777-31-5
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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